5-Fluorothiophene-2-carboxylic acid
Overview
Description
5-Fluorothiophene-2-carboxylic acid is an organic compound with the molecular formula C₅H₃FO₂S and a molecular weight of 146.14 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, with a fluorine atom and a carboxylic acid group attached to the ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorothiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the direct fluorination of thiophene derivatives. For example, thiophene can be treated with fluorine gas (F₂) under controlled conditions to introduce the fluorine atom at the desired position . Another method involves the reaction of thiophene-2-carboxylic acid with a fluorinating agent such as sulfur tetrafluoride (SF₄) or perchloryl fluoride (FClO₃) in the presence of a base like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
5-Fluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Substitution: Products with different functional groups replacing the fluorine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
5-Fluorothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 5-Fluorothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, leading to increased potency and selectivity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Chlorothiophene-2-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
5-Bromothiophene-2-carboxylic acid: Contains a bromine atom, which can affect the compound’s reactivity and applications
Uniqueness
5-Fluorothiophene-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
5-fluorothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQURBTZGKJENJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473015 | |
Record name | 5-fluorothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4377-58-6 | |
Record name | 5-fluorothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluorothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing a new synthetic route for 5-fluorothiophene-2-carboxylic acid?
A1: While the specific applications of this compound are not discussed in the provided abstracts, developing efficient synthetic routes for organic compounds is crucial in various fields, including medicinal chemistry and materials science. A new and improved synthesis, like the one described for this compound [, ], often translates to:
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